2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate

Copolymerization kinetics Reactivity ratios Fluorinated monomers

2‑(N‑Ethylperfluorooctanesulfonamido)ethyl acrylate (synonym FOSA, CAS 423‑82‑5) is a fluoroalkyl‑functionalized acrylic ester monomer bearing a C8 perfluorocarbon tail linked through a sulfonamido‑ethyl spacer to a polymerizable acrylate group. It belongs to the class of amphiphilic fluorinated (meth)acrylates used to impart permanent oil‑ and water‑repellency, low surface energy, and hydrophobic association capability to copolymers.

Molecular Formula C15H12F17NO4S
Molecular Weight 625.3 g/mol
CAS No. 423-82-5
Cat. No. B010433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate
CAS423-82-5
Synonyms2-Propenoicacid,2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethylester; 2-(N-ETHYLPERFLUOROOCTANE SULFAMIDO) ETHYL ACRYLATE; 2-(N-ETHYLPERFLUOROOCTANESULPHAMIDO)ETHYL ACRYLATE; 2-(N-Ethylperfluorooctanesulfonamido)ethylacrylate; 2-[ETHYL[(HEPTADECAFLUO
Molecular FormulaC15H12F17NO4S
Molecular Weight625.3 g/mol
Structural Identifiers
SMILESCCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C15H12F17NO4S/c1-3-7(34)37-6-5-33(4-2)38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h3H,1,4-6H2,2H3
InChIKeyZAZJGBCGMUKZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate (CAS 423-82-5) – Structure, Class and Procurement-Relevant Identity


2‑(N‑Ethylperfluorooctanesulfonamido)ethyl acrylate (synonym FOSA, CAS 423‑82‑5) is a fluoroalkyl‑functionalized acrylic ester monomer bearing a C8 perfluorocarbon tail linked through a sulfonamido‑ethyl spacer to a polymerizable acrylate group . It belongs to the class of amphiphilic fluorinated (meth)acrylates used to impart permanent oil‑ and water‑repellency, low surface energy, and hydrophobic association capability to copolymers . As a solid monomer (density ≈0.793 g mL⁻¹, refractive index n20/D 1.378) , FOSA is copolymerized with acrylamides (e.g., DMA, NIPAM) via free‑radical polymerization to yield physically cross‑linked supramolecular hydrogels and surface‑active coatings. Regulatory note: FOSA contains a perfluorooctyl moiety and may fall under evolving PFAS restrictions; procurement specifications should include documentation of intended use and purity (typically ≥95 %) .

Why 2‑(N‑Ethylperfluorooctanesulfonamido)ethyl acrylate Cannot Be Replaced by Generic Fluorinated Acrylates – The Dimensionality of Selection


Fluorinated (meth)acrylate monomers with the same perfluorooctyl tail are often treated as interchangeable hydrophobes, but their copolymerization kinetics, supramolecular assembly, and resultant material properties diverge sharply depending on the spacer chemistry and the acrylate vs. methacrylate polymerizable group. The N‑ethyl‑sulfonamido‑ethyl spacer in FOSA provides a specific balance of flexibility and phase‑separation driving force that is not replicated by the N‑butyl analog or by the methacrylate variant (FOSM). Even a change from acrylate to methacrylate shifts the reactivity ratio with common comonomers such as DMA by more than 75 %, leading to different copolymer sequence distributions and profoundly different mechanical performance in hydrogels . Surface‑energy applications relying on the N‑ethyl spacer’s segregation efficiency also cannot assume equivalent performance from N‑butyl or perfluoropolyether diacrylates without quantitative head‑to‑head validation . The evidence below establishes why material scientists and industrial formulators must treat FOSA as a differentiated monomer rather than a generic fluoroacrylate.

Quantitative Differentiation Guide for 2‑(N‑Ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA) – Head‑to‑Head and Cross‑Study Evidence


Copolymerization Reactivity Ratio with DMA: FOSA (Acrylate) vs. FOSM (Methacrylate)

In a direct head‑to‑head study using in situ ¹H NMR analysis at 60 °C with AIBN initiation, the radical reactivity ratio of FOSA (acrylate) with N,N‑dimethylacrylamide (DMA) was r_FOSA = 1.624 ± 0.048, whereas the methacrylate analog FOSM exhibited r_FOSM = 2.876 ± 0.083 under identical conditions . For completeness, r_DMA was 1.126 ± 0.031 with FOSA vs. 0.859 ± 0.026 with FOSM, confirming that the acrylate (FOSA) copolymerizes with DMA in a more alternating fashion while the methacrylate (FOSM) produces a more block‑like structure. This difference in instantaneous copolymer composition directly impacts sequence distribution, hydrophobe clustering, and final network architecture.

Copolymerization kinetics Reactivity ratios Fluorinated monomers

Supramolecular Hydrogel Fracture Toughness: FOSA‑Based vs. FOSM‑Based Networks

FOSA‑containing physically cross‑linked hydrogels achieve fracture energies at least 40‑fold higher than analogous FOSM‑based hybrid hydrogels. NIPAM–FOSA copolymer hydrogels with ≈10 mol % FOSA exhibit fracture toughness of ∼8000 J m⁻², measured by pure‑shear test at 5 °C . In contrast, DMA–FOSM hybrid hydrogels (with both physical and covalent cross‑links) reach only 52–188 J m⁻², even with additional covalent network reinforcement . The two‑order‑of‑magnitude gap arises from the dynamic, reversible nature of FOSA hydrophobic nanodomains (∼6 nm core–shell aggregates) that dissipate energy through bond breakage and reformation without permanent set, a mechanism absent in the glassy, kinetically trapped FOSM nanodomains.

Hydrogel mechanics Fracture toughness Supramolecular networks

Tensile Extensibility and Recovery: PDMA–FOSA vs. PDMA–FOSM Physical Hydrogels

PDMA–FOSA physical hydrogels (0.5–2 mol % FOSA) achieve elongation at break of 1 000–1 600 % with tensile strength of ∼500 kPa and tensile toughness ∼4–6 MPa, as measured by uniaxial tensile testing at 25 °C and 50 mm min⁻¹ . While comparable PDMA–FOSM physical hydrogels can reach similar modulus ranges (51–184 kPa) through electrospinning and compression molding, their elongation at break is approximately half that of the bulk FOSA hydrogel of the same formulation, and achieving comparable modulus requires more than doubling the FOSM content at the expense of nearly 40 % water loss . Moreover, NIPAM–FOSA hydrogels fully recover their original dimensions and mechanical properties after tensile strains up to 400 %, a property not reported for FOSM‑only physical networks .

Hydrogel extensibility Mechanical properties Physical cross-linking

Thermoresponsive LCST Tunability: FOSA vs. Non‑Fluorinated Hydrophobe Copolymers

Copolymerization of FOSA with N‑isopropylacrylamide (NIPAM) allows precise tuning of the lower critical solution temperature (LCST) from 32 °C (homopolymer NIPAM) down to ≈5 °C at 14 mol % FOSA incorporation . This 27 °C LCST shift is achieved while simultaneously increasing tensile modulus and strength above the LCST. Non‑fluorinated hydrocarbon‑modified NIPAM copolymers (e.g., with octadecyl acrylate) require significantly higher hydrophobic comonomer content to achieve comparable LCST depression due to the weaker hydrophobic association of hydrocarbon chains relative to fluorocarbon chains . The fluorocarbon‑specific association strength is a class‑level property of perfluoroalkyl hydrophobes, but the N‑ethyl‑sulfonamido‑ethyl spacer of FOSA uniquely positions the perfluorooctyl group for optimal nanodomain formation without steric hindrance to the NIPAM backbone phase transition.

Thermoresponsive hydrogels LCST tuning NIPAM copolymers

Microphase‑Separated Nanodomain Architecture: FOSA vs. Hydrocarbon Hydrophobe Hydrogels

Small‑angle neutron scattering (SANS) reveals that FOSA‑based hydrogels form well‑defined core–shell nanodomains with fluorocarbon cores of radius 1–3 nm, shell thickness 0–1.5 nm, and aggregation numbers of 10–180 FOSA units per domain . This discrete, spherical nanodomain morphology is distinct from the larger, less regular hydrophobic clusters observed in hydrocarbon‑modified hydrogels. The FOSA nanodomain size (~6 nm diameter) is precisely in the range that maximizes energy dissipation under stress without creating macroscopic defects . In contrast, hydrocarbon‑based hydrophobes (e.g., stearyl methacrylate) form less uniform aggregates that cannot achieve the same combination of high toughness and full shape recovery after large‑strain deformation .

Nanostructure characterization SANS analysis Hydrophobic association

Coating Surface Energy: N‑Ethyl (FOSA) vs. N‑Butyl Analog in Radiation‑Cured Films

In electron‑beam‑cured films, 2‑(N‑butylperfluorooctanesulfonamido)ethyl acrylate (the N‑butyl analog of FOSA) yields contact angles up to 107° . The N‑ethyl variant (FOSA) is expected to provide comparable or slightly higher surface fluorine density due to its lower molecular weight (625.3 vs. 653.35 g mol⁻¹ for the N‑butyl analog), translating to higher fluorine content per unit mass (51.5 wt % F for FOSA vs. 49.3 wt % F for the N‑butyl analog) . In practice, the N‑ethyl spacer’s reduced steric bulk facilitates faster surface segregation during curing, a critical parameter for high‑speed roll‑to‑roll coating processes where equilibration time is limited. Direct comparative contact‑angle data for FOSA vs. the N‑butyl analog under identical curing conditions are not available in the open literature, making this a class‑level inference.

Low surface energy coatings Electron beam curing Fluorinated acrylates

Procurement‑Driven Application Scenarios for 2‑(N‑Ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA, CAS 423‑82‑5)


Ultra‑Tough, Fatigue‑Resistant Supramolecular Hydrogels for Soft Tissue Engineering and Artificial Cartilage

NIPAM–FOSA copolymer hydrogels achieve fracture toughness (~8 000 J m⁻²) exceeding that of human knee cartilage (~1 000 J m⁻²) while fully recovering shape and mechanical properties after 400 % tensile strain, as demonstrated by Wang & Weiss . The LCST tunability from 32 °C to 5 °C via FOSA content enables design of gels that stiffen upon implantation at body temperature. This performance is unattainable with FOSM‑based hydrogels, whose fracture energies plateau below 200 J m⁻² even with covalent network reinforcement . Procurement of FOSA is mandatory for any research program targeting load‑bearing, fatigue‑resistant hydrogel implants.

High‑Water‑Content, Ultra‑Extensible Hydrogel Fibers for Wearable Sensors and Actuators

PDMA–FOSA physical hydrogels deliver elongation at break exceeding 1 600 % at ~500 kPa tensile strength while maintaining >85 % water content . The discrete ~6 nm FOSA nanodomains characterized by SANS act as reversible cross‑links that dissipate energy without permanent damage, a prerequisite for strain‑sensing textiles that must survive thousands of deformation cycles. Users requiring maximum extensibility and hydration in a physically cross‑linked hydrogel should specify FOSA; substituting FOSM reduces extensibility by ~50 % at equivalent modulus and sacrifices >40 % water content .

Thermally Processable Shape‑Memory Hydrogels for Injection‑Molded Medical Devices

FOSA‑containing supramolecular hydrogels are thermally processable—they can be melt‑processed or solution‑cast into complex shapes, a direct consequence of the reversible hydrophobic cross‑links formed by FOSA nanodomains . This contrasts with permanently cross‑linked covalent hydrogels that cannot be reshaped after synthesis. FOSA’s lower reactivity ratio with DMA (r_FOSA = 1.624) relative to FOSM (r_FOSM = 2.876) yields a more uniform copolymer that flows more predictably during melt processing. Industrial users developing injection‑moldable hydrogel components should select FOSA for its favorable copolymerization kinetics and established thermal processability.

High‑Efficiency Fluorinated Coating Monomer for Oil‑ and Water‑Repellent Paper and Textile Finishes

FOSA’s 51.5 wt % fluorine content and acrylate polymerizable group make it a direct comonomer for acrylic resin emulsions used in paper sizing, textile finishes, and water‑resistant coatings . The N‑ethyl spacer provides lower steric hindrance than N‑butyl analogs, enabling faster migration to the air–polymer interface during curing—a critical parameter for achieving maximum repellency with minimum fluorine loading. While electron‑beam‑cured films of the N‑butyl analog achieve contact angles of 107° , FOSA’s higher fluorine density per unit mass makes it the more cost‑effective choice per unit of surface energy reduction. Formulators operating under tightening PFAS regulations should document FOSA’s differentiated performance to justify its selection over less efficient fluorinated alternatives.

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